{6,7-Dimethoxy-2-[(4-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinolin-1-yl}acetic acid
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Description
Scientific Research Applications
Enzymatic Resolution and Synthetic Applications
The enantiomers of 1,2,3,4-tetrahydroisoquinoline- and 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-acetic acids have been prepared through lipase-catalyzed kinetic resolution. This process utilized enantioselective hydrolysis, highlighting the compound's role in producing enantiomerically pure substances, crucial for pharmaceutical synthesis and material science (Paál et al., 2008).
Crystallography and Structural Chemistry
The compound has been used as a precursor in the synthesis of a vast array of tetrahydroisoquinoline compounds, demonstrating its importance in crystallography and structural chemistry. Its role in forming dimers in the crystalline state provides insights into molecular interactions and assembly (Choudhury & Row, 2002).
Novel Biological Activities
Research has identified novel bradykinin-1 antagonists containing a (1,2,3,4-tetrahydro-isoquinolin-1-yl)acetic acid scaffold, showcasing the compound's potential in developing new therapeutic agents targeting the bradykinin pathway, which is significant in inflammation and pain (Huszár et al., 2008).
Analytical Chemistry Applications
The compound has been used in developing sensitive analytical methods for the simultaneous analysis of tetrahydroisoquinolines, highlighting its utility in bioanalytical applications and the study of neurological disorders (Inoue et al., 2008).
Carbonic Anhydrase Inhibitors
Further research has led to the synthesis of derivatives that showed significant inhibitory effects against carbonic anhydrase isoforms. This discovery opens pathways for the development of novel inhibitors with potential applications in treating conditions like glaucoma, epilepsy, and certain types of tumors (Gitto et al., 2011).
Properties
IUPAC Name |
2-[6,7-dimethoxy-2-(4-methoxyphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO7S/c1-26-14-4-6-15(7-5-14)29(24,25)21-9-8-13-10-18(27-2)19(28-3)11-16(13)17(21)12-20(22)23/h4-7,10-11,17H,8-9,12H2,1-3H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IINYWAVKDFXXHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCC3=CC(=C(C=C3C2CC(=O)O)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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